(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride
CAS No.: 1158570-31-0
Cat. No.: VC2806535
Molecular Formula: C9H10Cl2N2O
Molecular Weight: 233.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158570-31-0 |
|---|---|
| Molecular Formula | C9H10Cl2N2O |
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | (5-chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9ClN2O.ClH/c1-5-2-8-7(3-6(5)10)12-9(4-11)13-8;/h2-3H,4,11H2,1H3;1H |
| Standard InChI Key | MOYJWBXVVCQFNI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1Cl)N=C(O2)CN.Cl |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)N=C(O2)CN.Cl |
Introduction
Basic Identification and Overview
(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride is a benzoxazole derivative characterized by a chloro substituent at position 5, a methyl group at position 6, and a methylamine moiety at position 2, complexed with hydrochloride . This compound is registered with CAS number 1158570-31-0 and represents an important class of heterocyclic compounds with potential applications in pharmaceutical development .
As a benzoxazole derivative, this compound belongs to a family of heterocycles known for diverse biological activities, including antibacterial, antifungal, and antitumor properties . The presence of the methylamine group and the chlorine substitution contributes to its chemical reactivity and potential pharmacological effects .
Physical and Chemical Properties
The physical and chemical properties of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride are crucial for understanding its behavior in various applications. These properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride
The compound exhibits characteristics typical of benzoxazole derivatives, including limited water solubility due to its relatively high LogP value of 3.75060, indicating a significant degree of lipophilicity . The polar surface area (PSA) of 52.05000 suggests moderate potential for cellular membrane penetration, which is relevant for its possible pharmacological applications .
Structural Characterization
Molecular Structure
The molecular structure of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride consists of a benzoxazole core with specific substitutions. The benzoxazole ring system includes a benzene ring fused with an oxazole ring, creating a bicyclic heterocyclic compound . The key structural features include:
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Chlorine substituent at position 5 of the benzene ring
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Methyl group at position 6 of the benzene ring
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Methylamine (methanamine) group at position 2 of the oxazole ring
Spectroscopic and Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) NMR would show characteristic signals for the aromatic protons of the benzoxazole ring, the methyl group protons, and the methylamine protons. The expected chemical shifts for aromatic protons typically range from 7.2-8.1 ppm, while the methyl group protons appear around 2.5 ppm, and the methylamine protons around 4.0 ppm.
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Infrared (IR) Spectroscopy: IR characterization would reveal characteristic stretching frequencies for N-H, C-H, C=N, C-O-C, and C-Cl bonds .
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Mass Spectrometry: The molecular ion peak would appear at m/z 232.017, corresponding to the exact mass of the compound. Fragment ions would represent the loss of various groups from the parent molecule .
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X-ray Crystallography: This technique would provide definitive structural confirmation, revealing the exact three-dimensional arrangement of atoms in the crystal lattice .
Synthesis Methods
The synthesis of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride can be approached through several established methods. Based on related benzoxazole derivatives, potential synthetic routes include:
From Parent Compound
One approach involves the synthesis of the free base (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine (CAS: 1035840-75-5) followed by salt formation with hydrochloric acid . The free base has a molecular weight of 196.63 g/mol and forms the hydrochloride salt through protonation of the amine group .
From Benzoxazolinone Precursors
Another potential synthetic route involves:
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Preparation of 5-chloro-1,3-benzoxazol-2(3H)-one from 2-amino-4-chlorophenol and urea
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Methylation at position 6
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Conversion to the 2-chloro derivative
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Amination with methylamine
This multi-step synthesis requires careful control of reaction conditions to achieve good yields and high purity.
Applications and Biological Activity
Pharmaceutical Applications
(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride and structurally related benzoxazole derivatives have been investigated for various pharmaceutical applications:
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Antibacterial Activity: Benzoxazole compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. Related compounds have shown effectiveness against organisms such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli .
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Antifungal Activity: Similar benzoxazole derivatives have exhibited antifungal properties against organisms like Candida albicans and Candida parapsilosis .
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Potential Antitumor Activity: Chloro-substituted benzoxazoles have been explored for their antiproliferative properties against various cancer cell lines .
Chemical Intermediate
The compound serves as a valuable synthetic intermediate in the preparation of more complex molecules, particularly in pharmaceutical research and development . Its reactivity is primarily attributed to:
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The nucleophilic amine group, which can participate in various coupling reactions
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The benzoxazole ring system, which provides a scaffold for further functionalization
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The chloro substituent, which can be utilized in cross-coupling reactions
Comparative Analysis with Related Compounds
The structural and chemical properties of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride can be better understood through comparison with related compounds. Table 2 presents a comparison with structurally similar derivatives.
Table 2: Comparison of (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Difference |
|---|---|---|---|---|---|
| (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride | 1158570-31-0 | C9H10Cl2N2O | 233.09 | 3.75 | Reference compound |
| (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine (free base) | 1035840-75-5 | C9H9ClN2O | 196.63 | 2.95 | Lacks HCl salt |
| 2-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride | Not provided | C10H12Cl2N2O | 247.12 | Not provided | Additional CH2 in side chain |
| 5-Chloro-6-methyl-1,3-benzothiazol-2-amine | 50850-98-1 | C8H7ClN2S | 198.67 | Not provided | Thiazole instead of oxazole ring |
This comparison highlights how structural modifications affect the physicochemical properties of these related heterocyclic compounds. The replacement of oxygen with sulfur in the heterocyclic ring (benzoxazole vs. benzothiazole) or changes in the aminoalkyl side chain length significantly influence properties like molecular weight and lipophilicity .
Current Research and Future Directions
Research on (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride and structurally similar benzoxazole derivatives continues to evolve in several areas:
Medicinal Chemistry Research
Recent investigations have focused on the development of benzoxazole-based compounds as:
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Antibacterial Agents: Ongoing research explores the potential of substituted benzoxazoles against drug-resistant bacterial strains .
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Antibiotic Compounds: Benzoxazole derivatives with various substituents have been incorporated into novel antibiotic formulations, as exemplified by patent WO2018037223A1, which describes compounds related to 5-chloro-6-methyl-N-(1,3,4-oxadiazol-2-yl)-1,3-benzoxazol-2-amine .
Structural Optimization
Structure-activity relationship (SAR) studies are being conducted to optimize the biological activity of benzoxazole derivatives by:
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Modifying the substituents on the benzene ring
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Altering the nature and length of the side chain at position 2
Synthetic Methodology Development
Research efforts continue to focus on developing more efficient and environmentally friendly synthetic routes to benzoxazole derivatives, including:
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